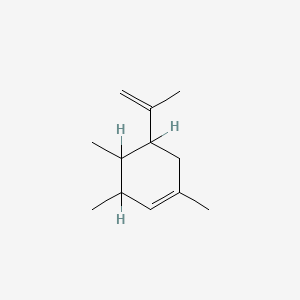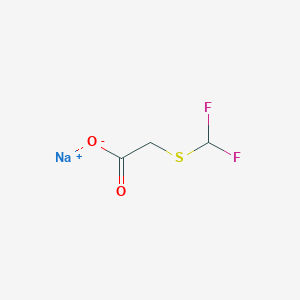
Sodium 2-(difluoromethylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(difluoromethylthio)acetate typically involves the reaction of difluoromethylthiol with sodium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反応の分析
Types of Reactions: Sodium 2-(difluoromethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylsulfonic acid under specific conditions.
Reduction: It can be reduced to form difluoromethylthiol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Difluoromethylsulfonic acid.
Reduction: Difluoromethylthiol.
Substitution: Various difluoromethylthio derivatives.
科学的研究の応用
Sodium 2-(difluoromethylthio)acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Sodium 2-(difluoromethylthio)acetate involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can form strong bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
類似化合物との比較
- Sodium fluoroacetate
- Sodium chloroacetate
- Sodium bromoacetate
Comparison: Sodium 2-(difluoromethylthio)acetate is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in various chemical reactions.
特性
分子式 |
C3H3F2NaO2S |
|---|---|
分子量 |
164.11 g/mol |
IUPAC名 |
sodium;2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |
InChIキー |
RSTVPAUMPYQKKC-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])SC(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


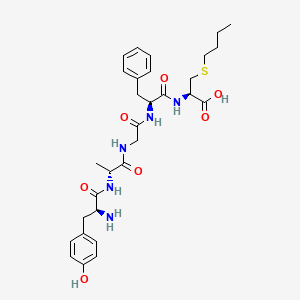
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
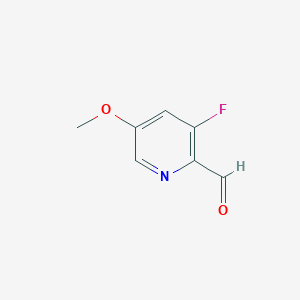
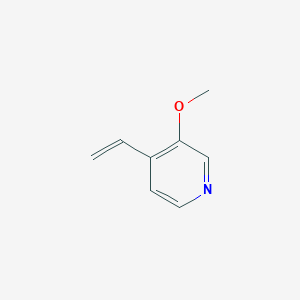
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
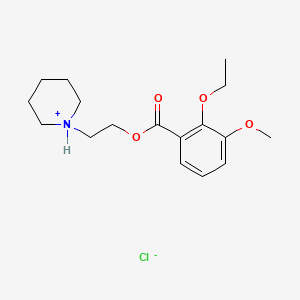
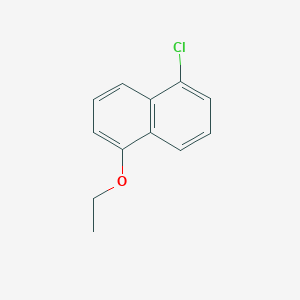

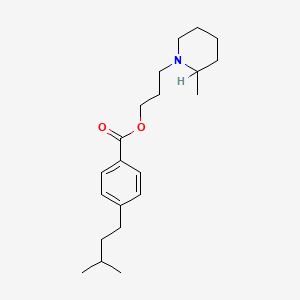
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
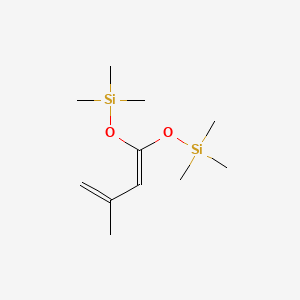
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
